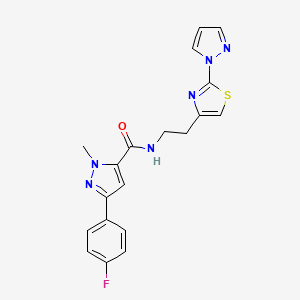

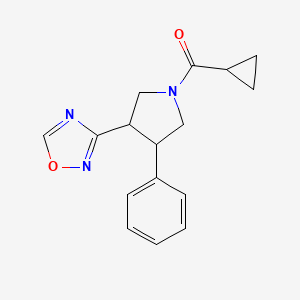

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(cyclopropyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They are known to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Various methods of synthesis of 1,2,4-oxadiazole derivatives exhibiting biological activity have been discussed in the literature .Molecular Structure Analysis

The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The position of nitrogen atoms can result in four different isomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles are diverse and depend on the substituents on the heterocyclic ring. For instance, with two methyl groups, 1,3,4-Oxadiazole is completely soluble in water, while aryl substituents lower the solubility significantly .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary widely depending on their specific structure and substituents. For instance, oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen .Wissenschaftliche Forschungsanwendungen

- (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(cyclopropyl)methanone derivatives exhibit antibacterial properties. These compounds could be explored as novel antibiotics to combat bacterial infections .

- Researchers have investigated the antiviral effects of these derivatives. Their activity against viral pathogens makes them intriguing candidates for antiviral drug development .

- Some derivatives have demonstrated blood pressure-lowering effects. Understanding their mechanisms could lead to new treatments for hypertension .

- Certain derivatives exhibit antifungal activity. These compounds might contribute to the development of effective antifungal drugs .

- Studies suggest that derivatives of this compound possess anticancer and antineoplastic properties. Investigating their impact on cancer cells could yield valuable insights .

- The same derivatives have been linked to antioxidant, anti-inflammatory, and analgesic effects. These properties could be harnessed for pain management and overall health .

Antibacterial Activity

Antiviral Potential

Blood Pressure Regulation

Antifungal Properties

Anticancer and Antineoplastic Effects

Antioxidant, Anti-Inflammatory, and Analgesic Actions

Additionally, in the realm of agriculture:

- Plant Protection Agents :

- Due to their insecticidal, fungicidal, and herbicidal properties, 1,3,4-oxadiazoles (including this compound) find use in agriculture. For instance, combining 1,3,4-oxadiazole with 3,5-dihalophenoxypyridines results in effective herbicides .

Safety and Hazards

Zukünftige Richtungen

Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazoles, they continue to be of interest in the development of new pharmaceuticals and agrochemicals . Future research will likely focus on the synthesis of novel 1,2,4-oxadiazole derivatives and the exploration of their potential applications .

Wirkmechanismus

Target of Action

Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it is plausible that (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(cyclopropyl)methanone may interact with similar targets.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(cyclopropyl)methanone may interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Biochemical Pathways

Given the anti-infective activities of related 1,2,4-oxadiazoles , it is possible that this compound may interfere with pathways essential for the survival or replication of infectious agents.

Pharmacokinetics

The presence of the 1,2,4-oxadiazole scaffold, which is common in many marketed drugs , suggests that this compound may have favorable drug-like properties.

Result of Action

Based on the known activities of related 1,2,4-oxadiazoles , it is plausible that this compound may inhibit the growth or replication of infectious agents at the cellular level.

Eigenschaften

IUPAC Name |

cyclopropyl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-16(12-6-7-12)19-8-13(11-4-2-1-3-5-11)14(9-19)15-17-10-21-18-15/h1-5,10,12-14H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADBDWZFNBHJGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(cyclopropyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2689574.png)

![2-[(4-Chlorophenyl)amino]-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2689575.png)

![(2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2689578.png)

![(E)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2689581.png)

![2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid](/img/structure/B2689582.png)

![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2689583.png)

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine](/img/structure/B2689587.png)